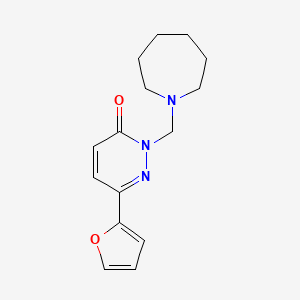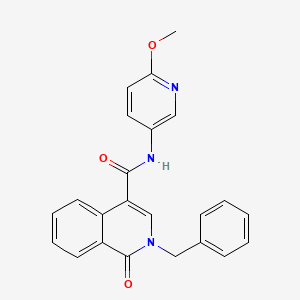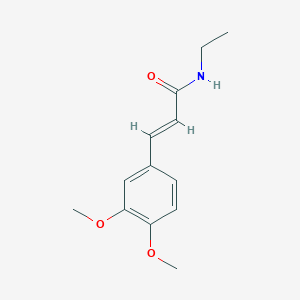
2-(azepan-1-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azepan-1-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one: , also known by its IUPAC name, is a heterocyclic compound with an intriguing structure. Let’s break it down:
Azepan-1-ylmethyl: This part of the compound contains a seven-membered ring (azepane) with a methyl group attached to one of its carbons.
Furan-2-yl: The furan ring (a five-membered oxygen-containing heterocycle) is fused to the pyridazinone core.
Pyridazin-3(2H)-one: The central core consists of a pyridazinone ring, which is a bicyclic system containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions to form the pyridazinone ring. For example, a key step might be the condensation of a furan-2-carbaldehyde with an appropriate amine (such as azepane) under suitable conditions.
Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthesis for efficiency, yield, and cost-effectiveness. Large-scale production typically involves batch or continuous processes, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Reactivity:
Oxidation: The furan moiety can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the pyridazinone ring may yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azepane nitrogen or other reactive sites.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas over a catalyst (e.g., Pd/C).
Substitution: Various nucleophiles (amines, alkoxides, etc.) in appropriate solvents.
Major Products: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are crucial to understanding the reaction pathways.
Scientific Research Applications
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex heterocyclic structures.
Drug Discovery: Its unique structure makes it interesting for medicinal chemistry.
Biological Activity: Investigating its biological effects (e.g., antimicrobial, antitumor) is an active area of research.
Drug Development: Scientists explore its potential as a drug candidate.
Fine Chemicals: It may find applications in specialty chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism remains an active research topic. Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Remember that this compound’s uniqueness lies in its fusion of diverse heterocycles, making it a fascinating subject for scientific investigation.
: Literature references and detailed experimental procedures are available in specialized chemical databases and research articles.
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-6-(furan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C15H19N3O2/c19-15-8-7-13(14-6-5-11-20-14)16-18(15)12-17-9-3-1-2-4-10-17/h5-8,11H,1-4,9-10,12H2 |
InChI Key |
TYHFXTGWWSCARL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B11011532.png)

![N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11011558.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11011566.png)
![(2S)-({2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11011578.png)
![3,4-bis[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11011584.png)
![N-(2-methoxybenzyl)-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B11011590.png)
![6-hexyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11011597.png)
![N-[(2-methyl-1H-indol-3-yl)acetyl]-L-methionine](/img/structure/B11011608.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B11011612.png)
![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11011617.png)
![2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B11011625.png)


